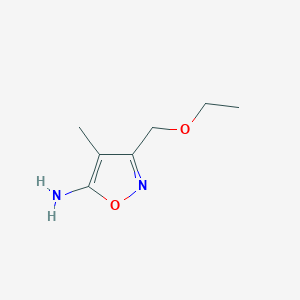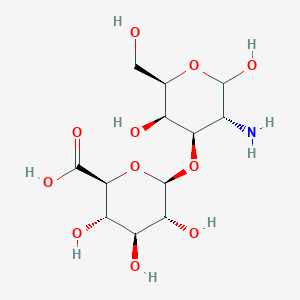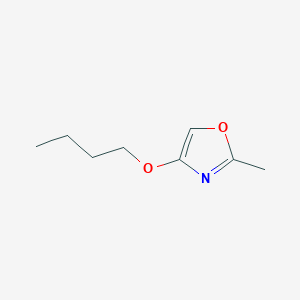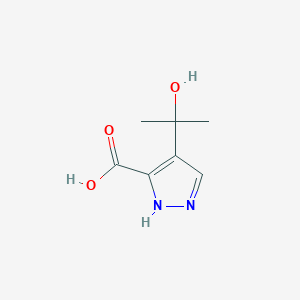
4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position and a 1-hydroxy-1-methylethyl group at the 4-position.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, particularly in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) can be compared with other similar compounds in the pyrazole family, such as:
1H-Pyrazole-3-carboxylic acid: Lacks the 1-hydroxy-1-methylethyl group at the 4-position, resulting in different chemical and biological properties.
4-Methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group at the 4-position instead of the 1-hydroxy-1-methylethyl group, leading to variations in reactivity and biological activity.
1H-Pyrazole-3,5-dicarboxylic acid:
The uniqueness of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
289041-82-3 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,12)4-3-8-9-5(4)6(10)11/h3,12H,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
RRBPPZGEFJVIDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(NN=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



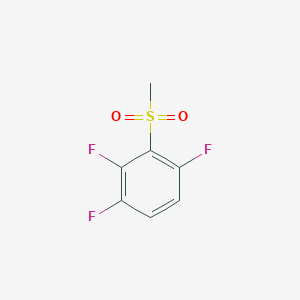
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
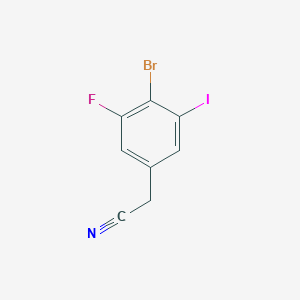
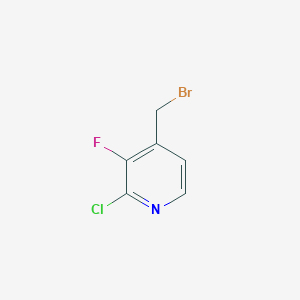
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)

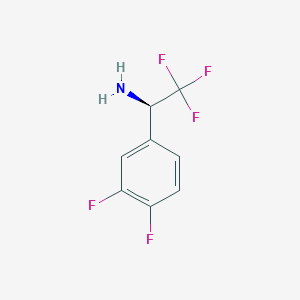
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

